molecular formula C14H20BrN3O B12607976 Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- CAS No. 649740-14-7

Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-

Cat. No.: B12607976
CAS No.: 649740-14-7
M. Wt: 326.23 g/mol
InChI Key: DVDQJKYXOJHIFS-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a structurally complex molecule featuring:

  • An acetamide backbone (CH3CONH-).
  • A central methyl group bridging a 3-bromophenyl aromatic ring and a 4-methylpiperazine moiety.

This architecture positions it within a class of bioactive molecules where the acetamide group often enhances metabolic stability, while the bromophenyl and piperazinyl substituents modulate receptor interactions. Such compounds are frequently explored for CNS activities, anti-inflammatory properties, or antitubercular effects due to their ability to penetrate lipid membranes and interact with diverse targets .

Properties

CAS No.

649740-14-7

Molecular Formula

C14H20BrN3O

Molecular Weight

326.23 g/mol

IUPAC Name

N-[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]acetamide

InChI

InChI=1S/C14H20BrN3O/c1-11(19)16-14(12-4-3-5-13(15)10-12)18-8-6-17(2)7-9-18/h3-5,10,14H,6-9H2,1-2H3,(H,16,19)

InChI Key

DVDQJKYXOJHIFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)Br)N2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenylacetic acid with 4-methylpiperazine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of 3-bromophenol derivatives.

    Reduction: Formation of phenylacetamide derivatives.

    Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common method includes the reaction of 3-bromophenylacetic acid with 4-methylpiperazine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane under nitrogen atmosphere to prevent moisture interference.

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. Automated reactors and continuous flow systems enhance efficiency, while purification methods like recrystallization and chromatography ensure high purity of the final product.

Scientific Research Applications

Chemistry : Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- serves as a building block in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways.

Biology : The compound has been investigated as a biochemical probe for studying enzyme interactions and receptor binding. Its structural characteristics enable it to interact with various biological targets.

Medicine : Research has explored its pharmacological properties, including potential anti-inflammatory and analgesic effects. The compound's interaction with specific receptors may lead to therapeutic applications in pain management.

Industry : In industrial applications, this compound is utilized in developing specialty chemicals and advanced materials due to its unique properties.

Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- exhibits notable biological activities. Studies indicate that compounds with similar structures can have varying degrees of antimicrobial activity. For instance, research on chloroacetamides shows that halogenated phenyl rings enhance antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus.

Antimicrobial Activity Comparison

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(3-bromophenyl)-2-chloroacetamideEffectiveLess effectiveModerate
N-(4-chlorophenyl)-2-chloroacetamideHighly effectiveModerateModerate
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-To be determinedTo be determinedTo be determined

The mechanism by which Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- exerts its effects may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Mechanism of Action

The mechanism of action of Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazinyl methyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)-1-piperazinyl]acetamide
  • Structure : Differs in the bromophenyl substitution (4-bromo vs. 3-bromo) and the piperazine substituent (2,6-dimethylphenyl vs. 4-methylpiperazine).
  • The dimethylphenyl group on piperazine could increase lipophilicity, affecting blood-brain barrier penetration .
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
  • Structure : Features a 4-bromo-2-methylphenyl group and a 3-chlorophenyl -substituted piperazine.
  • Implications: The additional methyl on the phenyl ring may improve metabolic stability, while the chloro substituent could enhance halogen bonding with targets.
UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide)
  • Structure: Replaces the piperazine with an ethylamino bridge bearing 3-bromo and 4-fluorophenyl groups.
  • Pharmacology: Demonstrated MT2 receptor selectivity, sleep-inducing, and anxiolytic properties.

Sulfonamide and Triazole Derivatives

N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
  • Structure : Contains a piperazinylsulfonyl group instead of the methyl-piperazinyl bridge.
  • Activity : Exhibited superior analgesic activity to paracetamol. The sulfonyl group enhances hydrogen-bonding capacity, possibly improving target engagement .
N-(3-bromophenyl)-2-[[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • Structure : Incorporates a triazole-sulfanyl moiety with pyridinyl and methylphenyl substituents.
  • Such features are absent in the target compound, highlighting divergent therapeutic applications .

Halogen-Substituted Phenylacetamides

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
  • Structure : Simpler acetamide with 4-bromophenyl and 3,4-difluorophenyl groups.
  • Crystallography : Dihedral angles between aromatic rings (66.4°) influence molecular conformation and packing. The absence of piperazine reduces solubility in polar solvents compared to the target compound .
N-(3-bromophenyl)acetamide
  • Structure : Lacks the piperazinylmethyl group entirely.
  • Market Data : Widely synthesized due to simpler structure; however, reduced complexity limits its pharmacological scope compared to piperazine-containing analogues .

Pharmacological and Structural Trends

Structure-Activity Relationships (SAR)

  • Piperazine Substituents : Methyl or aryl groups on piperazine (e.g., 2,6-dimethylphenyl, 3-chlorophenyl) enhance lipophilicity and receptor affinity but may reduce aqueous solubility .
  • Halogen Position : 3-Bromophenyl in the target compound vs. 4-bromo in analogues affects steric and electronic interactions with hydrophobic binding pockets .

Physicochemical Properties

  • Solubility : Piperazine derivatives generally exhibit moderate solubility due to basic nitrogen atoms, whereas sulfonamide or triazole analogues may have higher solubility in polar solvents .
  • Metabolic Stability : Bromine and methyl groups in the target compound may slow oxidative metabolism compared to fluorine or chlorine-containing analogues .

Data Table: Key Compounds and Properties

Compound Name Structural Features Notable Activity/Property Reference
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- 3-Bromophenyl, 4-methylpiperazine CNS modulation (hypothesized)
N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)-1-piperazinyl]acetamide 4-Bromophenyl, 2,6-dimethylphenyl-piperazine Lipophilicity-enhanced penetration
UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) Ethylamino bridge, 3-Br/4-F-phenyl MT2 selectivity, anxiolytic
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Piperazinylsulfonyl Analgesic (superior to paracetamol)
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Bromophenyl, 3,4-difluorophenyl Crystallographic stability

Biological Activity

Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- (CAS Number: 649740-14-7) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological contexts. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is C14H20BrN3OC_{14}H_{20}BrN_{3}O. The compound features a brominated phenyl ring and a piperazine moiety, which are critical for its biological interactions. The presence of these functional groups suggests potential lipophilicity and the ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. A study on chloroacetamides demonstrated that halogenated phenyl rings, such as the 3-bromophenyl group in our compound, significantly enhance antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity Comparison of Related Compounds

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(3-bromophenyl)-2-chloroacetamideEffectiveLess effectiveModerate
N-(4-chlorophenyl)-2-chloroacetamideHighly effectiveModerateModerate
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-To be determinedTo be determinedTo be determined

The mechanism by which Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- exerts its effects may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. Compounds with similar piperazine structures have been shown to inhibit bacterial growth by targeting specific enzymes or cellular processes .

Study on Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis was performed on various substituted acetamides, including those with brominated phenyl groups. The study highlighted that the position of substituents on the phenyl ring significantly influences biological activity. Specifically, compounds with para-substituted groups exhibited enhanced lipophilicity and antimicrobial properties compared to their ortho or meta counterparts .

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